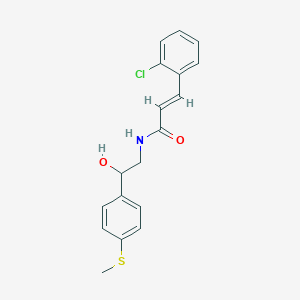

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide

Description

The compound (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide belongs to the acrylamide class, characterized by a conjugated α,β-unsaturated carbonyl system. Its structure includes:

- 2-Chlorophenyl group: Electron-withdrawing substituent at the α-position, influencing electronic properties and binding affinity.

- N-substituted ethanolamine moiety: Features a 4-(methylthio)phenyl group, contributing to hydrophobicity and sulfur-mediated interactions.

This compound is synthesized via coupling reactions, such as EDCI-mediated amidation, followed by purification using column chromatography (e.g., ethyl acetate/petroleum ether) and crystallization . Characterization includes NMR, MS, and elemental analysis to confirm purity and structure.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2S/c1-23-15-9-6-14(7-10-15)17(21)12-20-18(22)11-8-13-4-2-3-5-16(13)19/h2-11,17,21H,12H2,1H3,(H,20,22)/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIJECOTMCSRK-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-(methylthio)benzaldehyde.

Formation of Intermediate: These aldehydes undergo a condensation reaction with ethyl acrylate in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

Reduction and Hydroxylation: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride, followed by hydroxylation to introduce the hydroxy group.

Amidation: The final step involves the reaction of the hydroxy intermediate with an amine, such as ethylamine, under acidic conditions to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of acrylamide compounds exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, acrylamide derivatives have been investigated for their ability to interact with tubulin, leading to the disruption of microtubule dynamics, which is crucial in cancer cell division .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Compounds with similar functional groups have been studied for their ability to scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Enzyme Inhibition

Acrylamide derivatives have demonstrated enzyme inhibition capabilities, particularly against proteases and kinases involved in cancer progression. The hydroxyl group in (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide may enhance its binding affinity to active sites of these enzymes, thereby inhibiting their activity and contributing to its anticancer effects .

Material Science Applications

Polymer Synthesis

The acrylamide structure allows for its use in polymer chemistry. The compound can be polymerized to form hydrogels or other materials that have applications in drug delivery systems. The incorporation of chlorophenyl and methylthio groups can enhance the hydrophobicity and mechanical strength of the resulting polymers, making them suitable for various biomedical applications .

Coatings and Adhesives

Due to its chemical stability and functional groups, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide can be utilized in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors. The compound's ability to form cross-links can lead to improved durability and performance in coatings .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of acrylamide derivatives against breast cancer cells, researchers synthesized several analogs based on the structure of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide. The results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Antioxidant Activity

A series of experiments were conducted to evaluate the antioxidant capacity of compounds structurally related to (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide. These studies utilized DPPH radical scavenging assays, demonstrating significant activity that correlated with the presence of hydroxyl groups in the molecular structure .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Variations in Acrylamide Derivatives

Key Observations :

Key Observations :

- Purity : LCMS data from and highlight rigorous analytical validation, with purity >95% for most derivatives.

- Melting Points : Derivatives with sulfonyl groups () exhibit higher melting points (153–220°C) due to increased crystallinity .

Table 3: Reported Bioactivities of Acrylamide Derivatives

Key Observations :

- Anticancer Potential: The target compound’s chlorophenyl and methylthio groups may enhance cytotoxicity compared to 4-methoxyphenyl analogs .

- Receptor Specificity: Substituents like indol-ethyl () or hydroxyethoxy () influence receptor selectivity (e.g., EP2 vs. β3-adrenoceptors) .

Computational and Cluster Analysis

- Structural Similarity : Tanimoto scores () suggest moderate similarity (>0.7) between the target compound and 4-chlorophenyl analogs, predicting overlapping bioactivities .

- Bioactivity Clustering : demonstrates that acrylamides with chlorophenyl groups cluster into groups with shared anticancer targets (e.g., tubulin, kinases) .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reaction : React 2-chlorobenzaldehyde derivatives with acryloyl chloride or α-bromoacrylic acid in a polar aprotic solvent (e.g., DMF) under ice-cooling to form the acrylamide backbone .

Coupling with Hydroxyethylamine : Introduce the hydroxyethyl group via nucleophilic substitution or Michael addition, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups .

Functionalization : Incorporate the 4-(methylthio)phenyl group through Suzuki-Miyaura coupling or thioether formation, requiring palladium catalysts or thiol-alkyne click chemistry .

- Optimization Strategies :

- Solvent Selection : Use DMF for polar intermediates or dichloromethane for acid chloride formation .

- Temperature Control : Maintain ≤5°C during acid chloride synthesis to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluents) or HPLC for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR :

- Acrylamide backbone : Doublet peaks for the α,β-unsaturated system (δ 6.2–6.8 ppm for protons; δ 120–140 ppm for carbons) .

- 2-Chlorophenyl : Aromatic protons at δ 7.3–7.5 ppm; chlorine substituent causes deshielding in 13C NMR (δ 125–135 ppm) .

- Hydroxyethyl group : Broad OH peak at δ 1.5–2.5 ppm (exchangeable in D2O) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~391 (calculated for C₁₈H₁₇ClNO₂S) with fragmentation patterns indicating loss of Cl or methylthio groups .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and OH (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this acrylamide compound?

- Methodological Answer :

- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .

- Dynamic Effects : Perform variable-temperature NMR to identify rotational barriers in the acrylamide or hydroxyethyl groups causing peak splitting .

- Impurity Analysis : Compare HPLC retention times with synthesized standards to isolate and identify byproducts (e.g., Z-isomer contamination) .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound's biological activity, considering conflicting data in literature?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modifications to the 2-chlorophenyl (e.g., replacing Cl with F or Br) or methylthio groups (e.g., sulfone or sulfoxide derivatives) to assess electronic effects .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs, correlating with experimental IC₅₀ values .

- Bioassay Design : Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity. For example, notes thiazole-containing analogs show antimicrobial activity, suggesting a scaffold-specific mechanism .

Q. What mechanistic insights explain the compound’s reactivity in polymer synthesis or biological systems?

- Methodological Answer :

- Polymer Applications : The acrylamide group undergoes radical polymerization under UV initiation, forming cross-linked polymers. The methylthio group enhances hydrophobicity, useful in oil recovery materials .

- Biological Mechanisms : The hydroxyethyl group may facilitate hydrogen bonding with enzyme active sites (e.g., HDAC inhibitors), while the chlorophenyl moiety contributes to π-π stacking in receptor binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. ATP luminescence) and ensure consistent cell passage numbers .

- Metabolic Interference : Test if the methylthio group interacts with assay reagents (e.g., MTT formazan crystals), leading to false positives .

- Batch Variability : Characterize compound purity (HPLC ≥95%) and confirm stability under assay conditions (e.g., DMSO stock solutions degrade at 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.